N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that features an adamantane group, a phenyl ring, and a benzoxazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The benzoxazepine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The Chan–Lam coupling reaction, which utilizes copper (II) acetate and arylboronic acids, is one such method that has been optimized for the synthesis of adamantane-containing compounds .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring and benzoxazepine structure can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane group can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or benzoxazepine structure .
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with biological membranes, potentially disrupting viral replication or cancer cell growth. The benzoxazepine structure may also interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Another adamantane-containing compound with similar structural features.
1,3-Dehydroadamantane: A compound with a similar adamantane core but different functional groups.
Uniqueness
N-[4-(Adamantan-1-YL)phenyl]-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its combination of an adamantane group, a phenyl ring, and a benzoxazepine structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C27H32N2O4S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C27H32N2O4S/c1-34(31,32)29-11-10-25(33-24-5-3-2-4-23(24)29)26(30)28-22-8-6-21(7-9-22)27-15-18-12-19(16-27)14-20(13-18)17-27/h2-9,18-20,25H,10-17H2,1H3,(H,28,30) |
InChI Key |
VOFAUVHXXVZMKE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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